1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
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Overview
Description
1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a unique structure with a chlorophenyl group and multiple pyrazole rings, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves the reaction of 4-chlorobenzyl chloride with 3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like nitrating agents or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- **1-[(4-chlorophenyl)methyl]-5-pyrrol-1-yltriazol-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone
- **4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole stands out due to its unique combination of multiple pyrazole rings and a chlorophenyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H21ClN6 |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C20H21ClN6/c1-13-17(11-25(3)22-13)19-9-20(18-12-26(4)23-14(18)2)27(24-19)10-15-5-7-16(21)8-6-15/h5-9,11-12H,10H2,1-4H3 |
InChI Key |
IVCABOZABSDQBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2CC3=CC=C(C=C3)Cl)C4=CN(N=C4C)C)C |
Origin of Product |
United States |
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